molecular formula C9H18N2O3 B2684574 tert-butyl N-(4-aminooxolan-3-yl)carbamate CAS No. 1330763-30-8

tert-butyl N-(4-aminooxolan-3-yl)carbamate

Cat. No.: B2684574
CAS No.: 1330763-30-8
M. Wt: 202.254
InChI Key: HWYDCYLRWDJCCH-UHFFFAOYSA-N
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Description

“tert-butyl N-(4-aminooxolan-3-yl)carbamate” is a chemical compound with the IUPAC name “tert-butyl [(3S,4S)-4-aminotetrahydro-3-furanyl]methylcarbamate”. It has a molecular weight of 216.28 . The compound is available in two forms: oil and powder .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H20N2O3/c1-10(2,3)15-9(13)12-4-7-5-14-6-8(7)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 216.28 . It is available in two forms: oil and powder . The storage temperature for the oil form is room temperature , while the powder form should be stored at 4°C .

Scientific Research Applications

Chemoselective Transformation of Amino Protecting Groups

Sakaitani and Ohfune (1990) explored the synthesis of the N-tert-butyldimethylsilyloxycarbonyl group (a silyl carbamate) from commonly used amino protecting groups such as N-tert-butoxycarbonyl (Boc) and N-benzyloxycarbonyl (Z). This novel species, upon activation with fluoride ion, reacts with various electrophiles to yield N-ester type compounds efficiently, demonstrating a chemoselective transformation of amino protecting groups under mild conditions (Sakaitani & Ohfune, 1990).

Asymmetric Synthesis of Amines

Ellman, Owens, and Tang (2002) reported on the use of N-tert-butanesulfinyl imines as versatile intermediates for the asymmetric synthesis of amines. The tert-butanesulfinyl group activates the imines for the addition of various nucleophiles, serves as a chiral directing group, and is readily cleaved after nucleophilic addition, allowing for the efficient synthesis of a wide range of highly enantioenriched amines (Ellman, Owens, & Tang, 2002).

Glycosylative Transcarbamylation

Henry and Lineswala (2007) discovered an efficient transformation of tert-butyl carbamates to novel glycoconjugates through glycosylative transcarbamylation. This process yields anomeric 2-deoxy-2-amino sugar carbamates in good to excellent yields, showcasing the potential of tert-butyl carbamates in the synthesis of unnatural glycopeptide building blocks (Henry & Lineswala, 2007).

Metalation and Alkylation Studies

Sieburth, Somers, and O'hare (1996) studied tert-butyl carbamate derivatives of aminomethyltrialkylsilanes for their ability to undergo metalation between nitrogen and silicon, followed by reaction with electrophiles. This research highlights the efficiency of metalation and its utility in preparing α-functionalized α-amino silanes, demonstrating the versatility of tert-butyl carbamates in synthetic chemistry (Sieburth, Somers, & O'hare, 1996).

Photoredox-Catalyzed Amination

Wang et al. (2022) developed a photoredox-catalyzed amination process using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a novel amidyl-radical precursor, to assemble a range of 3-aminochromones under mild conditions. This process underscores the application of tert-butyl carbamates in photoredox catalysis, expanding the toolkit for synthesizing amino-substituted heterocycles (Wang et al., 2022).

Safety and Hazards

The compound “tert-butyl N-(4-aminooxolan-3-yl)carbamate” is associated with several hazard statements, including H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

tert-butyl N-(4-aminooxolan-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11-7-5-13-4-6(7)10/h6-7H,4-5,10H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYDCYLRWDJCCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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